3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C19H13FN2O3S and its molecular weight is 368.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
3-Fluoro-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide and its derivatives have been explored for their antimicrobial properties. A study by Anuse et al. (2019) found that certain substituted 2-aminobenzothiazoles derivatives exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA). Another research by Desai et al. (2013) identified fluorobenzamides containing thiazole as promising antimicrobial analogs, particularly against certain bacterial and fungal strains.
Molecular Synthesis and Structural Characterization
The synthesis and structural analysis of related compounds have been a key focus in research. For instance, Sagar et al. (2018) synthesized closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides to investigate their molecular structures and supramolecular aggregation.
Anticancer and Cytotoxicity Studies
The potential application in cancer research has been explored. A study by Kumbhare et al. (2014) on isoxazole derivatives related to the compound showed promising anti-cancer activity, especially against colon cancer cell lines.
Fluorine-Containing Compounds in Medicinal Chemistry
The significance of fluorine in medicinal chemistry is highlighted by the synthesis of various fluorine-containing benzamide analogs. For example, Tu et al. (2007) synthesized fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors.
Supramolecular Gelators and Sensor Applications
Another application area is the development of supramolecular gelators. Research by Yadav and Ballabh (2020) on N-(thiazol-2-yl)benzamide derivatives revealed their gelation behavior and the role of methyl functionality in gelation.
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of related compounds have been extensively studied. Gurupadayya et al. (2008) investigated the synthesis of Azetidin-2-ones and Thiazolidin-4-ones encompassing benzothiazole for various pharmacological activities.
Mechanism of Action
Target of Action
Benzofuran derivatives, which this compound is a part of, have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and conditions, including cancer, diabetes mellitus, and inflammatory diseases .
Mode of Action
It’s known that benzofuran derivatives can inhibit tumor necrosis factor (tnf-α) production , which suggests that they may act by modulating inflammatory responses. Additionally, the presence of a fluorine group and a methoxy group in the compound could enhance its anticancer activities .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, and apoptosis, among others .
Result of Action
The compound has been shown to exhibit excellent anticancer activities against various types of cancer cells . Additionally, benzofuran derivatives have been reported to possess antioxidant, anti-inflammatory, and antimalarial activities . These results suggest that the compound could have a broad range of therapeutic effects.
Properties
IUPAC Name |
3-fluoro-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S/c1-24-15-7-3-4-11-9-16(25-17(11)15)14-10-26-19(21-14)22-18(23)12-5-2-6-13(20)8-12/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWMOGXJEAQYMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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